molecular formula C4H9NO2 B2462792 (2R)-2-hydroxy-N-methylpropanamide CAS No. 133930-09-3

(2R)-2-hydroxy-N-methylpropanamide

Cat. No.: B2462792
CAS No.: 133930-09-3
M. Wt: 103.121
InChI Key: BNWQAQKMWJQTQU-GSVOUGTGSA-N
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Description

“(2R)-2-hydroxy-N-methylpropanamide” is a chemical compound with the CAS Number: 133930-09-3 . It has a molecular weight of 103.12 and its molecular formula is C4H9NO2 . The compound is stored at 4 degrees Celsius and it is in the form of oil .


Molecular Structure Analysis

The IUPAC name of the compound is ®-2-hydroxy-N-methylpropanimidic acid . The InChI code of the compound is 1S/C4H9NO2/c1-3(6)4(7)5-2/h3,6H,1-2H3,(H,5,7)/t3-/m1/s1 .


Physical and Chemical Properties Analysis

The compound has a predicted boiling point of 283.5±23.0 °C and a predicted density of 1.048±0.06 g/cm3 . The predicted pKa of the compound is 12.82±0.20 .

Scientific Research Applications

Antihistaminic and Biological Activities

(2R)-2-hydroxy-N-methylpropanamide, as part of its derivatives, has been studied for its antihistaminic and anticholinergic activities. In a study involving the synthesis of 2-methylpropanamide and benzamide derivatives of carboxyterfenadine, these compounds, including this compound derivatives, were evaluated using isolated guinea pig ileum tissues. This research highlighted the potential biological activity of these derivatives in antihistaminic applications (Arayne et al., 2017).

Inhibitor of HIV-1 Protease

Another research application of this compound derivatives is in the inhibition of HIV-1 protease. A study on (2R,4S,5S,1'S)-2-Phenylmethyl-4-hydroxy-5-(tert-butoxycarbonyl) amino-6-phenylhexanoyl-N-(1'-imidazo-2-yl)-2'-methylpropanamide, a tripeptide analogue inhibitor, demonstrated its potency against HIV-1 protease. The study also examined its crystallographic and pharmacokinetic properties, indicating its potential in HIV-1 acute infectivity inhibition (Abdel-Meguid et al., 1994).

Enantioselective Amidase Activity

Research on this compound has also explored its enantioselective amidase activity. A novel S-enantioselective amidase acting on 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide was discovered in Arthrobacter sp. S-2. This amidase selectively acted on the compound to yield its (S)-enantiomer, highlighting the compound's potential in producing chiral building blocks for pharmaceuticals (Fuhshuku et al., 2015).

Pyruvate Dehydrogenase Kinase Inhibition

This compound and its derivatives have been studied as inhibitors of pyruvate dehydrogenase kinase (PDHK). In one study, anilide derivatives of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid showed significant PDHK inhibition, suggesting potential applications in conditions related to blood lactate levels (Bebernitz et al., 2000).

Cobalt-Dependent Amidase for Chiral Synthesis

A study identified a cobalt-dependent amidase from Burkholderia phytofirmans capable of kinetic resolution of rac-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to produce its (R)-enantiomer. This research provides insights into efficient biocatalytic synthesis methods for chiral compounds in pharmaceutical applications (Wu et al., 2017).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H315, H319, and H335 . The precautionary statements associated with the compound are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

(2R)-2-hydroxy-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-3(6)4(7)5-2/h3,6H,1-2H3,(H,5,7)/t3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWQAQKMWJQTQU-GSVOUGTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133930-09-3
Record name (2R)-2-hydroxy-N-methylpropanamide
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